3-Methyl-1-(4-nitrobenzoyl)piperazine
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Overview
Description
3-Methyl-1-(4-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C12H15N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The compound is characterized by the presence of a methyl group at the third position and a 4-nitrobenzoyl group attached to the nitrogen atom of the piperazine ring
Preparation Methods
The synthesis of 3-Methyl-1-(4-nitrobenzoyl)piperazine typically involves the acylation of 3-methylpiperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
3-Methyl-1-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-1-(4-nitrobenzoyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Derivatives of piperazine are known to exhibit various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-nitrobenzoyl)piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
3-Methyl-1-(4-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(4-nitrobenzoyl)piperazine: This compound has a similar structure but with a methyl group at the first position instead of the third position.
1-Benzyl-4-(4-nitrobenzoyl)piperazine: This compound has a benzyl group instead of a methyl group, which can significantly alter its chemical properties and biological activities.
1-(3-Methoxy-4-nitrophenyl)piperazine: This compound has a methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(3-methylpiperazin-1-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-9-8-14(7-6-13-9)12(16)10-2-4-11(5-3-10)15(17)18/h2-5,9,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZWROLPEYUMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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